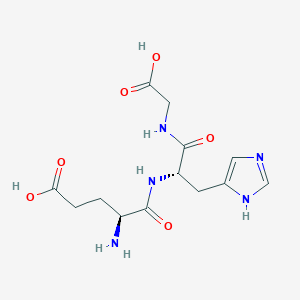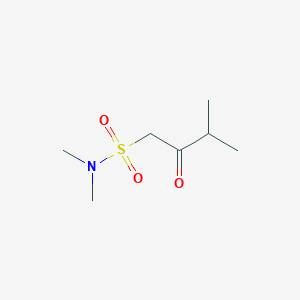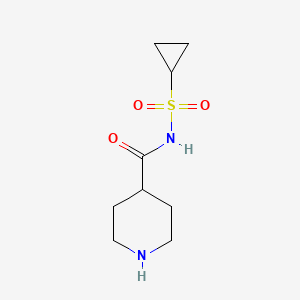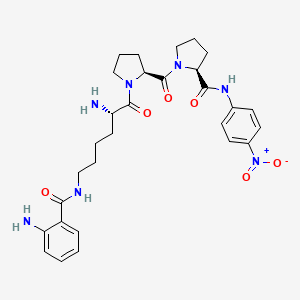
3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenylamine
Descripción general
Descripción
The compound “3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde” is similar to the one you’re asking about . It has a molecular weight of 252.63 .
Molecular Structure Analysis
The molecule “3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-N,N-dimethylaniline” contains a total of 30 bond(s). There are 19 non-H bond(s), 12 multiple bond(s), 3 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 tertiary amine(s) (aromatic), 1 ether(s) (aromatic), and 1 Pyrimidine(s) .
Physical And Chemical Properties Analysis
The compound “3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]benzaldehyde” has a molecular weight of 252.63 . The compound “2-Chloro-5-fluoropyrimidine” has a refractive index of n20/D 1.503 (lit.) and a density of 1.439 g/mL at 20 °C (lit.) .
Aplicaciones Científicas De Investigación
Specific Scientific Field
The research and application of this compound fall under the field of Pharmaceutical Chemistry and Medicinal Chemistry .
2. Comprehensive and Detailed Summary of the Application This compound is an important intermediate in the synthesis of many bioactive compounds, such as osimertinib . Osimertinib is a medication used for the treatment of non-small cell lung cancer.
3. Detailed Description of the Methods of Application or Experimental Procedures The compound is synthesized from commercially available 1H-indole through a two-step substitution . The structures and the synthetic route were determined by MS and 1HNMR . .
. This makes it a valuable intermediate in the synthesis of various bioactive compounds.
- Application : 2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines .
- Method : This is achieved by reacting with various amines in the presence of K2CO3, via a C-N bond-forming reaction .
- Outcome : The result is a variety of 5-fluoro-2-amino pyrimidines, which can be used in further chemical reactions .
- Application : 2-Chloro-5-fluoropyrimidine can be used to synthesize 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, an intermediate, which is used in the synthesis of benzamide scaffolds . These scaffolds are potent antagonists against P2X7 receptors, which are involved in various physiological processes and diseases .
- Method : The exact method of synthesis would depend on the specific benzamide scaffold being synthesized .
- Outcome : The result is a variety of benzamide scaffolds that can act as potent antagonists against P2X7 receptors .
- Application : 5-fluoro-2-cyano pyrimidine, a key intermediate used for the synthesis of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, acts as a potent inhibitor of the JAK2 kinase .
- Method : The exact method of synthesis would depend on the specific JAK2 kinase inhibitor being synthesized .
- Outcome : The result is a variety of JAK2 kinase inhibitors, which can be used in the treatment of various diseases .
Synthesis of 5-fluoro-2-amino pyrimidines
Synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors
Synthesis of JAK2 kinase inhibitors
- Application : 2-Chloro-5-fluoropyrimidine can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines .
- Method : This is achieved by reacting with various amines in the presence of K2CO3, via a C-N bond-forming reaction .
- Outcome : The result is a variety of 5-fluoro-2-amino pyrimidines, which can be used in further chemical reactions .
- Application : 2-Chloro-5-fluoropyrimidine can be used to synthesize 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, an intermediate, which is used in the synthesis of benzamide scaffolds . These scaffolds are potent antagonists against P2X7 receptors, which are involved in various physiological processes and diseases .
- Method : The exact method of synthesis would depend on the specific benzamide scaffold being synthesized .
- Outcome : The result is a variety of benzamide scaffolds that can act as potent antagonists against P2X7 receptors .
- Application : 5-fluoro-2-cyano pyrimidine, a key intermediate used for the synthesis of 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, acts as a potent inhibitor of the JAK2 kinase .
- Method : The exact method of synthesis would depend on the specific JAK2 kinase inhibitor being synthesized .
- Outcome : The result is a variety of JAK2 kinase inhibitors, which can be used in the treatment of various diseases .
Synthesis of 5-fluoro-2-amino pyrimidines
Synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors
Synthesis of JAK2 kinase inhibitors
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-chloro-5-fluoropyrimidin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O/c11-10-14-5-8(12)9(15-10)16-7-3-1-2-6(13)4-7/h1-5H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNORRSCZDPTNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223708 | |
| Record name | 3-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-fluoropyrimidin-4-yloxy)-phenylamine | |
CAS RN |
1643967-64-9 | |
| Record name | 3-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1643967-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1447222.png)



![Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1447228.png)

